molecular formula C11H5F6NO B11844173 2,4-Bis(trifluoromethyl)quinolin-7(1H)-one CAS No. 91915-69-4

2,4-Bis(trifluoromethyl)quinolin-7(1H)-one

Cat. No.: B11844173
CAS No.: 91915-69-4
M. Wt: 281.15 g/mol
InChI Key: KCNMMEYVKULLNY-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)quinolin-7-ol is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of trifluoromethyl groups in the compound enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trifluoromethyl)quinolin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4,6-bis(trifluoromethyl)phenol with suitable reagents to form the quinoline ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(trifluoromethyl)quinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

2,4-Bis(trifluoromethyl)quinolin-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(trifluoromethyl)quinolin-7-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Properties

CAS No.

91915-69-4

Molecular Formula

C11H5F6NO

Molecular Weight

281.15 g/mol

IUPAC Name

2,4-bis(trifluoromethyl)quinolin-7-ol

InChI

InChI=1S/C11H5F6NO/c12-10(13,14)7-4-9(11(15,16)17)18-8-3-5(19)1-2-6(7)8/h1-4,19H

InChI Key

KCNMMEYVKULLNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)N=C(C=C2C(F)(F)F)C(F)(F)F

Origin of Product

United States

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